

# Ropanicant (SUVN-911): A Comprehensive Pharmacological and Behavioral Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ropanicant** (also known as SUVN-911) is a novel, potent, and selective antagonist of the  $\alpha4\beta2$  nicotinic acetylcholine receptor (nAChR) currently under investigation for the treatment of major depressive disorder (MDD).[1][2] Developed by Suven Life Sciences, this orally bioavailable compound has demonstrated a promising preclinical and clinical profile, suggesting a potential for a rapid onset of action and a favorable side-effect profile compared to existing antidepressant therapies.[3] This technical guide provides an in-depth summary of the pharmacological and behavioral characterization of **Ropanicant**, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

## **Mechanism of Action**

**Ropanicant** is a selective antagonist of the  $\alpha4\beta2$  subtype of neuronal nicotinic acetylcholine receptors.[1] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are involved in regulating various physiological processes, including mood and cognition.[1][4] By antagonizing the  $\alpha4\beta2$  nAChR, **Ropanicant** is thought to modulate downstream signaling pathways, leading to its antidepressant effects. Preclinical studies have shown that administration of **Ropanicant** leads to a significant increase in the levels of serotonin and brain-derived neurotrophic factor (BDNF) in the brain.[1][5] Furthermore, it has been observed to reduce the activity of ionized calcium-binding adaptor molecule 1 (lba1), a marker of microglial activation.[1]



## **Signaling Pathway**

The proposed signaling pathway for **Ropanicant**'s antidepressant effect is initiated by its antagonism of the  $\alpha 4\beta 2$  nicotinic acetylcholine receptor. This action is hypothesized to lead to a cascade of downstream events, including the modulation of neurotransmitter release and the promotion of neurotrophic factors, ultimately culminating in its therapeutic effects.





Click to download full resolution via product page

Proposed Signaling Pathway of Ropanicant.

## **Pharmacological Properties**



## **Binding Affinity**

**Ropanicant** demonstrates high affinity and selectivity for the  $\alpha 4\beta 2$  nAChR. In vitro binding assays have determined its binding affinity (Ki) and its selectivity over other nAChR subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Reference |
|------------------|-----------------------|-----------|
| α4β2 nAChR       | 1.5 nM                | [1]       |
| α3β4 nAChR       | >10 μM                | [1]       |

## **Behavioral Pharmacology**

**Ropanicant** has been evaluated in several rodent models of depression and has consistently demonstrated antidepressant-like effects.

## **Preclinical Efficacy in Animal Models**



| Behavioral Assay                                      | Species | Key Findings                                                                      | Reference |
|-------------------------------------------------------|---------|-----------------------------------------------------------------------------------|-----------|
| Forced Swim Test<br>(FST)                             | Rat     | Exhibited<br>antidepressant-like<br>properties.                                   | [1][5]    |
| Differential Reinforcement of Low Rate 72-s (DRL-72s) | Rat     | Showed antidepressant-like properties.                                            | [1][5]    |
| Sucrose Preference<br>Test                            | Rat     | Produced a significant reduction in anhedonia in a chronic mild stress model.     | [1][5]    |
| Reduction in<br>Submissive Behavior<br>Assay          | Rat     | Demonstrated an onset of antidepressant-like effect within one week of treatment. | [1]       |
| Object Recognition Task                               | Rat     | Devoid of cognitive dulling.                                                      | [1]       |
| Sexual Dysfunction<br>Assay                           | Rat     | Devoid of sexual dysfunction.                                                     | [1]       |

# Pharmacokinetics Phase 1 Clinical Trials

Two Phase 1 studies (NCT03155503 and NCT03551288) were conducted in healthy adult and elderly subjects to evaluate the safety, tolerability, and pharmacokinetics of **Ropanicant**.[5][6]



| Study Design                 | Population                               | Dosing<br>Regimen                              | Key Findings                                                                                                                       | Reference |
|------------------------------|------------------------------------------|------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Single Ascending<br>Dose     | Healthy Male<br>Subjects                 | 0.5, 6, 15, 30,<br>and 60 mg                   | Safe and well-tolerated up to 60 mg. Exposures were more than dose-proportional.                                                   | [5][6]    |
| Multiple<br>Ascending Dose   | Healthy Male<br>Subjects                 | 15, 30, and 45<br>mg once daily for<br>14 days | Safe and well-tolerated up to 45 mg. Showed accumulation with multiple dosing.                                                     | [5][6]    |
| Food, Sex, and<br>Age Effect | Healthy Adult<br>and Elderly<br>Subjects | Single 30 mg<br>oral dose                      | No significant effect of food or age on pharmacokinetic s. Sex- dependent pharmacokinetic s observed (higher exposure in females). | [5][6]    |

## Pharmacokinetic Parameters (Multiple Dosing)

| Parameter                       | Observation on Day 14 vs.<br>Day 1 | Reference |
|---------------------------------|------------------------------------|-----------|
| Maximum Concentration (Cmax)    | 1.5- to 2.5-fold higher            | [5][6]    |
| Area Under the Curve (AUC0-24h) | 1.6- to 4.0-fold higher            | [5][6]    |



# Clinical Efficacy Phase 2a Clinical Trial

A Phase 2a, open-label, proof-of-concept study (NCT06126497) was conducted to assess the safety, tolerability, and efficacy of **Ropanicant** in patients with moderate to severe MDD.[7][8]

| Study<br>Design               | Population                                 | Treatment<br>Arms                    | Primary<br>Objective    | Secondary<br>Objective                                                                          | Reference |
|-------------------------------|--------------------------------------------|--------------------------------------|-------------------------|-------------------------------------------------------------------------------------------------|-----------|
| Open-label,<br>parallel-group | Patients with<br>moderate to<br>severe MDD | 45 mg QD,<br>30 mg BID,<br>45 mg BID | Safety and tolerability | Change from baseline in Montgomery-Asberg Depression Rating Scale (MADRS) total score at Week 2 | [7][8][9] |

### Efficacy Results (Phase 2a)

| Timepoint                                                                | Change from<br>Baseline in MADRS<br>Total Score | Statistical<br>Significance | Reference |
|--------------------------------------------------------------------------|-------------------------------------------------|-----------------------------|-----------|
| Day 7                                                                    | Mean improvement of 5.9 to 13.4 points          | -                           | [7][9]    |
| Day 14                                                                   | Mean improvement of 10.4 to 12.7 points         | p < 0.0001                  | [7][9]    |
| Baseline MADRS score was 32.1, indicating moderate to severe depression. |                                                 |                             |           |

## **Experimental Protocols**



## In Vitro Receptor Binding Assay

Specific details of the receptor binding assay protocol, including the radioligand used, tissue preparation, and incubation conditions, would be detailed in the full-text publication of Nirogi R, et al. (2022).

## Forced Swim Test (FST) in Rats

The FST is a widely used behavioral model to screen for antidepressant activity. The protocol generally involves two sessions. On the first day (pre-test), rats are placed individually in a cylinder filled with water for 15 minutes. Twenty-four hours later (test session), they are placed back in the cylinder for 5 minutes, and the total time spent immobile is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[1]



Click to download full resolution via product page

Forced Swim Test Experimental Workflow.

## **Sucrose Preference Test in Rats**



This test is used to measure anhedonia, a core symptom of depression. Rats are typically housed individually and given access to two bottles, one containing water and the other a sucrose solution. The consumption of each liquid is measured over a specific period. A preference for the sucrose solution is considered normal, while a decrease in sucrose preference is indicative of anhedonia. Antidepressant treatment is expected to reverse this deficit.[1]

## Phase 2a Clinical Trial Protocol (NCT06126497)

This was a multicenter, open-label, parallel-group study. Patients meeting the DSM-5 criteria for MDD with a MADRS score ≥ 25 were enrolled.[8][10] Following a screening period of up to 4 weeks, patients were randomized to one of three treatment arms for 2 weeks. The primary outcome was safety and tolerability, while the key secondary outcome was the change from baseline in the MADRS total score at week 2.[8]



Click to download full resolution via product page

Phase 2a Clinical Trial Logical Flow.

## Conclusion

**Ropanicant** (SUVN-911) has demonstrated a compelling profile as a selective  $\alpha 4\beta 2$  nAChR antagonist with potential for the treatment of major depressive disorder. Its mechanism of action, involving the modulation of serotonin and BDNF, is supported by preclinical evidence. The compound has shown antidepressant-like effects in various animal models and has exhibited a favorable safety and pharmacokinetic profile in Phase 1 clinical trials. Importantly, the positive efficacy signal observed in the Phase 2a study, with a rapid and significant reduction in MADRS scores, warrants further investigation in larger, placebo-controlled trials.



The ongoing and planned clinical development will be crucial in establishing the therapeutic potential of **Ropanicant** as a novel antidepressant.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. For complete and detailed information, please refer to the full-text publications cited.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ropanicant (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. suven.com [suven.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ropanicant Suven Life Sciences AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Tolerability, and Pharmacokinetics of Ropanicant (SUVN-911), a Novel Alpha4
  Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR) Antagonist, in Healthy Adult and
  Elderly Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing behavior in the forced swim test PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ropanicant (SUVN-911): A Comprehensive Pharmacological and Behavioral Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12772454#pharmacological-and-behavioral-characterization-of-ropanicant]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com